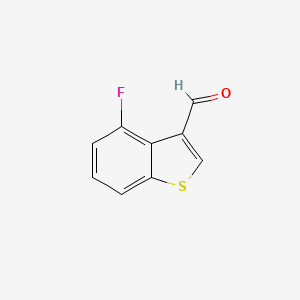

4-Fluoro-1-benzothiophene-3-carbaldehyde

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Synthesis and Materials Science

The introduction of fluorine into heterocyclic compounds dramatically alters their physicochemical properties, making fluorinated heterocycles increasingly vital in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.nete-bookshelf.de Fluorine is the most electronegative element, and its incorporation into a molecule can significantly modify properties such as lipophilicity, bioavailability, metabolic stability, and binding affinity to target proteins. researchgate.nettcichemicals.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, imparting considerable thermal and chemical stability to fluorinated compounds. wikipedia.orgalfa-chemistry.comwikipedia.org

This enhanced stability is a key reason why approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Notable examples of fluorinated drugs include the anticancer agent 5-fluorouracil (B62378) and the antidepressant fluoxetine. wikipedia.orgalfa-chemistry.com In materials science, fluorination is used to tune the properties of organic materials, leading to applications such as specialty lubricants, fire-fighting foams, and components of liquid crystal displays. alfa-chemistry.com The unique properties conferred by fluorine make the development of new fluorinated heterocycles a challenging but highly rewarding frontier in organic chemistry. nih.gov

Rationale for Investigating 4-Fluoro-1-benzothiophene-3-carbaldehyde (B6191030) as a Core Structure

The specific compound, this compound, represents a confluence of the advantageous properties of both the benzothiophene (B83047) scaffold and organofluorine chemistry. The benzothiophene core provides a rigid, aromatic platform that is prevalent in numerous biologically active molecules. nih.govnih.gov The aldehyde group at the 3-position is a versatile chemical handle, allowing for a wide array of subsequent chemical transformations to build more complex molecules. Aldehydes can readily participate in reactions such as nucleophilic additions, condensations, and oxidations, making them valuable synthetic intermediates. researchgate.net

Historical Context of Benzothiophene Chemistry and its Evolution in Research Applications

The history of benzothiophene chemistry dates back to the study of compounds derived from coal tar, where benzothiophene naturally occurs. wikipedia.org Early research focused on the isolation, characterization, and basic reactivity of this heterocyclic system. The development of synthetic methods to construct the benzothiophene ring was a significant milestone, enabling chemists to create a wide variety of derivatives. organic-chemistry.org

Over the decades, the applications of benzothiophene derivatives have expanded dramatically. Initially, their use was prominent in the dye industry, with the development of thioindigo (B1682309) dyes. rsc.org However, the discovery of the diverse biological activities of benzothiophene-containing molecules shifted the research focus significantly towards medicinal chemistry. ijpsjournal.comnih.gov This has led to the development of important drugs for treating conditions like osteoporosis and asthma. wikipedia.orgmalayajournal.org In more recent years, the unique electronic properties of the benzothiophene scaffold have been harnessed in the field of materials science, particularly for the creation of organic semiconductors used in advanced electronic devices. researchgate.net The continuous evolution of synthetic methodologies, including modern transition-metal-catalyzed reactions and aryne chemistry, further expands the possibilities for creating novel and complex benzothiophene-based structures for future applications. organic-chemistry.orgnih.gov

Physicochemical Properties of 1-Benzothiophene-3-carbaldehyde Derivatives

The following table summarizes key physicochemical properties for the parent compound, 1-Benzothiophene-3-carbaldehyde, and its fluorinated analogue. These data are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | 1-Benzothiophene-3-carbaldehyde | This compound |

| Molecular Formula | C₉H₆OS nih.gov | C₉H₅FOS |

| Molecular Weight | 162.21 g/mol nih.gov | 180.20 g/mol |

| Melting Point | 53-57 °C chemicalbook.comchemsrc.com | Not available |

| Boiling Point | 166 °C at 20 mmHg chemicalbook.com | Not available |

| CAS Number | 5381-20-4 nih.gov | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5FOS |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-fluoro-1-benzothiophene-3-carbaldehyde |

InChI |

InChI=1S/C9H5FOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H |

InChI Key |

GTYFXMMGSZDYLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=C2C=O)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 1 Benzothiophene 3 Carbaldehyde Derivatives

Advanced Optical Spectroscopy:No studies detailing the UV-Vis absorption, fluorescence, or other advanced optical properties of 4-Fluoro-1-benzothiophene-3-carbaldehyde (B6191030) or its specific conjugates were identified.

The creation of a scientifically accurate article that strictly adheres to the provided outline is contingent on the availability of this specific experimental data. Without access to these foundational analytical results, generating the requested content would require speculation or the use of data from related but distinct compounds, which would violate the core instructions of the prompt. Therefore, the article cannot be generated at this time.

Electronic Absorption Properties (UV-Vis) and Chromophore Analysis

The electronic absorption spectra of 1-benzothiophene derivatives are governed by π → π* transitions within the aromatic system. The parent benzothiophene (B83047) molecule exhibits characteristic absorption bands in the ultraviolet region. researchgate.net The introduction of substituents onto this chromophoric core significantly modulates the energy of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—thereby altering the absorption wavelengths.

In related benzothiophene-1,1-dioxide systems, the introduction of electron-donating groups like phenyl and triphenylamine (B166846) has been shown to shift absorption bands to longer wavelengths. researchgate.net Conversely, an electron-withdrawing formyl group can also influence the electronic transitions, often leading to a complex modulation of the absorption profile. researchgate.net Studies on benzothiazolylthienothiophenes, which share structural similarities, have established that increasing the electron-withdrawing nature of substituents leads to a bathochromic shift of the absorption bands. researchgate.net This principle suggests that the carbaldehyde group on the 4-fluoro-1-benzothiophene core is a primary determinant of its absorption characteristics.

Table 1: Representative UV-Vis Absorption Data for Selected Benzothiophene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene | Hexanes | ~297, ~287, ~258 | Not specified | researchgate.net |

| 5-(1,3-benzothiazol-2-yl)-6-pentylthieno[3,2-b]thiophene-2-carbaldehyde | Toluene | 425 | 39,000 | researchgate.net |

| 2,7-dibromo- rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (2,7-diBr-BTBT) | Dichloromethane | 338 | Not specified |

Note: This table includes data for related compounds to illustrate general spectroscopic trends, as specific experimental data for this compound was not available in the cited literature.

Fluorescence Emission Characteristics, Quantum Yield Studies, and Lifetime Measurements

Many 1-benzothiophene derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. The parent benzo[b]thiophene is significantly more emissive than its constituent benzene (B151609) and thiophene (B33073) rings. researchgate.net The emission properties, including the position of the emission maximum (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ), are dictated by the efficiency of the radiative decay process from the first excited singlet state (S₁) to the ground state (S₀) versus competing non-radiative decay pathways.

The substitution pattern on the benzothiophene core is critical in determining these characteristics. The presence of the 3-carbaldehyde and 4-fluoro groups influences the nature of the excited state. If the excited state possesses significant intramolecular charge transfer (ICT) character, the emission is often characterized by a large Stokes shift (the difference between the absorption and emission maxima) and high sensitivity to the surrounding medium.

Quantum yield (ΦF), a measure of the efficiency of photon emission, can be dramatically influenced by substituents. For instance, in a series of benzothiazole-difluoroborates, peripheral substitutions led to quantum yields ranging from nearly zero to almost 100%. ucalgary.ca Studies on oxidized 2,7-dibromo-BTBT derivatives have shown that the introduction of sulfone groups can lead to impressive quantum yields exceeding 99%. This highlights the profound impact that heteroatom modification and substituent effects can have on emission efficiency. Similarly, the fluorescence lifetime, which is the average time the molecule spends in the excited state, is intrinsically linked to the rates of radiative and non-radiative decay.

Table 2: Representative Fluorescence Data for Selected Benzothiophene and Related Derivatives

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene | Hexanes | ~340, ~355 | Not specified | researchgate.net |

| 5-(1,3-benzothiazol-2-yl)-6-pentylthieno[3,2-b]thiophene-2-carbaldehyde | Toluene | 485 | 0.52 | researchgate.net |

| 2,7-diBr-BTBT 5,5-dioxide (2,7-diBr-BTBTDO) | Dichloromethane | 415 | >0.99 |

Note: This table provides data for related compounds to illustrate general fluorescence properties. Specific experimental data for this compound was not available in the cited literature.

Solvatochromic Behavior and Environmental Effects on Photophysical Properties

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the chromophore. For molecules where the dipole moment changes upon electronic excitation, an increase in solvent polarity will stabilize the more polar state to a greater extent.

In the case of this compound, the presence of the electron-withdrawing aldehyde group and the electronegative fluorine atom can induce a significant dipole moment. If the excited state is more polar than the ground state, which is common in molecules with ICT character, a bathochromic (red) shift in the fluorescence emission is typically observed as solvent polarity increases. This is known as positive solvatochromism. Conversely, if the ground state is more polar, a hypsochromic (blue) shift may occur (negative solvatochromism).

Studies on various benzothiadiazole and thiophene-based derivatives confirm that these scaffolds are often highly sensitive to their environment. For instance, 4,7-dithien-2-yl-2,1,3-benzothiadiazole's photophysical properties are strongly dependent on solvent polarity, which influences the excited state dynamics and relaxation pathways. The large Stokes shifts and solvatochromic properties are hallmarks of BTD derivatives, which are structurally related to benzothiophenes. Therefore, it is anticipated that this compound would exhibit noticeable solvatochromic shifts, making its photophysical properties tunable by altering the solvent environment.

Table 3: Example of Solvatochromic Effects on a Substituted Benzothiadiazole Derivative

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|

| Cyclohexane | 2.02 | 439 | 501 |

| Toluene | 2.38 | 450 | 536 |

| Dichloromethane | 8.93 | 454 | 572 |

| Acetonitrile | 37.5 | 448 | 601 |

Source: Data adapted from a study on a 4-N-substituted 2,1,3-benzothiadiazole (B189464) derivative to illustrate the principles of solvatochromism. Note: Specific solvatochromism data for this compound was not available in the cited literature.

Reactivity and Derivatization Studies of 4 Fluoro 1 Benzothiophene 3 Carbaldehyde

Condensation Reactions Leading to Schiff Bases and Hydrazones

The aldehyde functional group of 4-Fluoro-1-benzothiophene-3-carbaldehyde (B6191030) is a prime site for condensation reactions, readily reacting with primary amines and hydrazine (B178648) derivatives to form Schiff bases (imines) and hydrazones, respectively. These reactions are fundamental in synthetic chemistry for creating new C=N double bonds. derpharmachemica.com

Schiff bases are typically synthesized by the condensation of a primary amine with an aldehyde. derpharmachemica.commediresonline.org This reaction generally proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a carbinolamine intermediate followed by dehydration to yield the imine. Similarly, hydrazones are formed when the aldehyde reacts with hydrazines. epstem.netnih.gov These derivatives are often crystalline solids and serve as important intermediates for the synthesis of various heterocyclic compounds and other bioactive molecules. nih.govnih.gov

The general scheme for these reactions involves the nucleophilic attack of the amine or hydrazine on the electrophilic carbonyl carbon of the aldehyde. The presence of the electron-withdrawing fluorine atom and the benzothiophene (B83047) ring may influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates.

While specific examples for the 4-fluoro derivative are not prevalent, studies on related benzothiophene aldehydes illustrate this reactivity. For instance, benzo[b]thiophene-2-carboxylic hydrazide is readily condensed with various aromatic aldehydes to form a series of acylhydrazones. nih.gov This indicates that the benzothiophene aldehyde moiety is highly amenable to such transformations.

Table 1: Examples of Condensation Reactions with Related Aldehydes This table presents data from analogous compounds to illustrate the expected reactivity.

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product Type | Catalyst/Conditions | Reference |

| Benzo[b]thiophene-3-carbaldehyde | Substituted Aromatic Ketones | Chalcone | KOH or Pyrrolidine, rt | researchgate.net |

| 10-Methyl-phenothiazine-3-carboxaldehyde | Substituted Hydrazines | Hydrazone | Microwave, 3 min | lew.ro |

| Various Benzaldehydes | para-Aminophenol | Schiff Base | Methanol, Acetic Acid, rt | mediresonline.org |

| Benzo[b]thiophene-2-carboxylic hydrazide | Aromatic Aldehydes | Acylhydrazone | Not specified | nih.gov |

Functionalization at the Carbaldehyde Moiety (e.g., oxidation, reduction, Wittig reactions)

The carbaldehyde group is one of the most versatile functional groups in organic chemistry, and the one present on the this compound scaffold is no exception. It can undergo oxidation to form a carboxylic acid, reduction to yield a primary alcohol, and olefination reactions like the Wittig reaction to produce alkenes.

Oxidation: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. mdpi.com Common reagents include potassium permanganate (B83412) (KMnO₄), chromates, and milder, more selective agents like hydrogen peroxide, often with a catalyst. mdpi.com The oxidation of this compound would yield 4-Fluoro-1-benzothiophene-3-carboxylic acid, a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. A related palladium-catalyzed method has been reported for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, demonstrating the stability and accessibility of this oxidized scaffold. nih.gov

Reduction: The reduction of the aldehyde group provides a direct route to the corresponding primary alcohol, 4-Fluoro-1-benzothiophen-3-yl)methanol. This transformation is typically achieved with high efficiency using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes and ketones and is compatible with many other functional groups. organic-chemistry.orgrsc.orgnih.gov For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. libretexts.org

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (Wittig reagent), which attacks the aldehyde's carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org This leads to the formation of an oxaphosphetane intermediate that subsequently collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. organic-chemistry.org By choosing the appropriate ylide, a wide variety of substituted alkenes can be synthesized from this compound. The stereochemical outcome (E/Z isomerism) of the alkene product is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. organic-chemistry.orgresearchgate.net

Table 2: Expected Functionalization Reactions at the Carbaldehyde Moiety

| Reaction Type | Reagent(s) | Expected Product |

| Oxidation | H₂O₂, Selenium catalyst | 4-Fluoro-1-benzothiophene-3-carboxylic acid |

| Reduction | NaBH₄, Methanol | (4-Fluoro-1-benzothiophen-3-yl)methanol |

| Wittig Reaction | Ph₃P=CHR (Ylide) | 3-(alkenyl)-4-Fluoro-1-benzothiophene |

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophene Core and Fluorine Atom

The aromatic core of this compound can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzothiophene ring system is generally reactive towards electrophiles. However, the presence of the electron-withdrawing 3-carbaldehyde group and the moderately deactivating 4-fluoro group diminishes the nucleophilicity of the ring, making EAS reactions more challenging compared to unsubstituted benzothiophene. youtube.com The aldehyde group is a meta-director, while the fluorine atom is an ortho-, para-director. Their combined influence, along with the inherent reactivity of the benzothiophene nucleus (where the 2-position is often favored), makes predicting the exact site of substitution complex without experimental data. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though they would likely require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom on the aromatic ring opens the possibility for nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group, in this case, the fluoride (B91410) ion. researchgate.net The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this molecule, the aldehyde group and the fused thiophene (B33073) ring system contribute to the electron-deficient nature of the benzene (B151609) ring, potentially activating the fluorine atom for displacement by strong nucleophiles like alkoxides, thiolates, or amines. Computational studies on substituted thiophenes have shown that the SNAr mechanism typically proceeds through a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate. nih.gov

Investigation of Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity: The regiochemical outcome of reactions on this compound is a critical aspect of its derivatization.

In electrophilic aromatic substitution , the directing effects of the substituents are paramount. The 3-carbaldehyde group will direct incoming electrophiles primarily to the 7-position (meta to the aldehyde). The 4-fluoro group directs to the 5-position (ortho) and 7-position (para). The confluence of these directing effects strongly suggests that the 7-position would be the most likely site for electrophilic attack, with the 5-position being a possible secondary site. The inherent reactivity of the thiophene ring, which often favors substitution at C2, is blocked in this case.

In nucleophilic aromatic substitution , the reaction is regioselective by design, occurring at the carbon atom bearing the fluorine leaving group (C4). The viability and rate of this reaction depend on the ability of the ring to stabilize the negative charge of the intermediate, which is enhanced by the electron-withdrawing aldehyde group. nih.gov

Stereoselectivity: Stereochemical control is primarily relevant in reactions involving the carbaldehyde group.

The Wittig reaction can exhibit stereoselectivity, yielding predominantly either the (Z)- or (E)-alkene. Non-stabilized ylides (e.g., where R=alkyl) typically favor the formation of the (Z)-alkene through a kinetically controlled pathway, while stabilized ylides (e.g., where R=ester, ketone) favor the thermodynamically more stable (E)-alkene. organic-chemistry.org Reaction conditions, such as the choice of solvent and base, can also influence the Z/E ratio. researchgate.net

Reduction of the aldehyde with hydride reagents produces a primary alcohol, which is achiral. However, if the aldehyde were first converted to a prochiral ketone (e.g., via Grignard addition followed by oxidation), subsequent reduction could generate a chiral secondary alcohol. In such cases, the use of chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) could afford one enantiomer in excess, a process known as stereoselective reduction.

Computational and Theoretical Investigations of 4 Fluoro 1 Benzothiophene 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Vibrational Spectra

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometry of molecules. For 4-Fluoro-1-benzothiophene-3-carbaldehyde (B6191030), DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G**, can determine the most stable molecular conformation by optimizing the geometry. mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. mdpi.com

Furthermore, DFT is employed to calculate vibrational frequencies. The resulting theoretical vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. mdpi.commdpi.com Each calculated vibrational mode is assigned to specific molecular motions, such as C-H stretching, C=O stretching of the aldehyde group, and vibrations of the benzothiophene (B83047) core. researchgate.net This detailed analysis helps in the structural characterization of the compound. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This data is representative and based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | 1.21 |

| C-F | 1.35 | |

| C-S (thiophene ring) | 1.77 | |

| C-C (aromatic) | 1.40 | |

| Bond Angle (°) | C-C=O (aldehyde) | 124.5 |

| C-S-C (thiophene ring) | 92.1 | |

| C-C-F | 119.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comemerginginvestigators.org

Table 2: Representative Frontier Molecular Orbital Energies for Benzothiophene Derivatives Note: Values are illustrative and sourced from DFT calculations on related benzothiophene structures to show general trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,7-dibromo-BTBT | -6.23 | -2.28 | 3.95 |

| 2,7-dibromo-BTBT S-oxide | -7.05 | -3.76 | 3.29 |

| Fluorinated Thiophene (B33073) Derivative | -5.01 | -1.48 | 3.53 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. For aldehydes on a benzothiophene scaffold, this can include studying their reactivity in condensation reactions or their synthesis routes. nih.govnih.gov

For instance, DFT calculations can model the reaction between a substituted 2-fluorobenzaldehyde and ethyl thioglycolate to form the benzothiophene core. nih.gov These models can determine the activation energies for each step of the reaction, helping to understand the reaction kinetics and identify the most favorable pathway. This predictive capability allows for the optimization of reaction conditions to improve yields and reduce byproducts.

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzothiophene Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. For benzothiophene scaffolds, 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors for various biological targets. nih.gov

These studies involve calculating a range of molecular descriptors (e.g., steric, electronic, and topological) for a series of benzothiophene derivatives and using statistical methods to build a predictive model. researchgate.netimist.ma For example, QSAR studies on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase identified that polar interactions, such as electrostatic and hydrogen-bonding properties, were key features for inhibitory activity and selectivity. nih.gov Similarly, QSAR models have been used to design benzothiophene-containing compounds as anticancer agents by identifying crucial structural features that influence their activity. researchgate.nettandfonline.com These models guide the synthesis of new derivatives with potentially enhanced biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-target complexes over time. nih.gov For this compound or related bioactive benzothiophenes, MD simulations are often used in conjunction with molecular docking to validate the binding mode and assess the stability of the ligand in the active site of a protein. nih.gov

MD simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, researchers can assess its stability. nih.gov This information is critical for designing more potent and selective inhibitors based on the benzothiophene scaffold. nih.gov

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Molecular Electrostatic Potential)

The Molecular Electrostatic Potential (MEP) map is another crucial tool that illustrates the charge distribution around a molecule. researchgate.net The MEP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this compound, the negative potential would be concentrated around the electronegative oxygen atom of the aldehyde group and the fluorine atom, indicating likely sites for electrophilic attack or hydrogen bond acceptance. The positive potential would be located around the hydrogen atoms. mdpi.com This information provides insights into how the molecule will interact with other molecules and biological targets. researchgate.net

Exploration of 4 Fluoro 1 Benzothiophene 3 Carbaldehyde As a Scaffold in Advanced Chemical Research

Design and Synthesis of Novel Benzothiophene-Based Scaffolds for Chemical Biology Applications

The design and synthesis of novel scaffolds based on 4-fluoro-1-benzothiophene-3-carbaldehyde (B6191030) for chemical biology applications leverage a variety of synthetic methodologies. The inherent reactivity of the aldehyde group and the potential for substitution on the aromatic ring make it a versatile starting material.

Key synthetic strategies for the elaboration of the benzothiophene (B83047) core include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura and Sonogashira couplings are instrumental in introducing aryl, heteroaryl, or alkynyl moieties at various positions of the benzothiophene ring. These reactions enable the systematic modification of the scaffold to explore structure-activity relationships.

Condensation Reactions: The carbaldehyde group at the 3-position is a prime site for condensation reactions. For instance, Claisen-Schmidt condensation with ketones can yield chalcone-like structures, which are known to possess a wide range of biological activities. rsc.orgrsc.org Similarly, reaction with hydrazides can produce acylhydrazones, a class of compounds investigated for their antimicrobial properties. rsc.org

Electrophilic Cyclization: This method is often employed in the initial synthesis of the benzothiophene ring system itself and can be adapted to create more complex, fused heterocyclic systems.

Functional Group Interconversion: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further points for diversification and conjugation to other molecules of interest in chemical biology.

These synthetic approaches allow for the creation of libraries of compounds derived from this compound, each with unique three-dimensional structures and electronic properties, which are then evaluated for their biological activity.

Table 1: Key Synthetic Reactions for Modifying Benzothiophene Scaffolds

| Reaction Type | Reagents/Catalysts | Purpose in Scaffold Design |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | Introduction of aryl or heteroaryl groups to build molecular complexity. |

| Sonogashira Coupling | Palladium and copper catalysts, terminal alkynes | Installation of alkynyl groups for extending conjugation or as handles for further reactions. |

| Claisen-Schmidt Condensation | Base (e.g., KOH, pyrrolidine), ketones | Formation of α,β-unsaturated ketones (chalcones) to generate scaffolds with diverse biological activities. rsc.orgrsc.org |

| Acylhydrazone Formation | Hydrazides, acidic or basic conditions | Creation of acylhydrazone derivatives, often explored for antimicrobial applications. rsc.org |

Structure-Activity Relationship (SAR) Studies for Target-Oriented Design (e.g., enzyme inhibition, receptor modulation, specific binding interactions)

Structure-activity relationship (SAR) studies are fundamental to the rational design of molecules with specific biological functions. For scaffolds derived from this compound, SAR studies aim to elucidate how modifications to the chemical structure influence interactions with biological targets such as enzymes and receptors.

Enzyme Inhibition: Derivatives of benzothiophene have been investigated as inhibitors of various enzymes. For instance, benzothiophene-based compounds have been designed as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in inflammatory pathways. acs.org SAR studies in this context have revealed that the nature and position of substituents on the benzothiophene ring are critical for potent inhibitory activity. acs.org Similarly, benzothiophene 1,1-dioxide derivatives have been explored as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. acs.org In these studies, modifications to the core structure helped in identifying compounds with improved potency and cellular activity. acs.org

Receptor Modulation: The benzothiophene scaffold is also present in selective estrogen receptor modulators (SERMs) like Raloxifene (B1678788). nih.gov Extensive SAR studies on raloxifene analogs have shown that specific hydroxyl groups and the substitution pattern on the 2-arylbenzothiophene core are crucial for high-affinity binding to the estrogen receptor and for achieving the desired tissue-selective agonist/antagonist profile. researchgate.net For example, small, electronegative substituents at the 4'-position are generally preferred for both in vitro and in vivo activity. researchgate.net

Specific Binding Interactions: The fluorine atom at the 4-position of the this compound scaffold can play a significant role in modulating binding affinity and pharmacokinetic properties. Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, and can block metabolic sites, thereby increasing the metabolic stability of the compound. The carbaldehyde group at the 3-position, or derivatives thereof, can act as a key hydrogen bond acceptor or can be used to introduce larger substituents that probe specific pockets within a binding site.

Table 2: General SAR Principles for Benzothiophene Derivatives

| Structural Modification | Potential Impact on Biological Activity | Example Target Class |

|---|---|---|

| Substitution on the benzothiophene ring | Alteration of electronic properties, steric hindrance, and metabolic stability. Can significantly affect binding affinity and selectivity. | Kinase inhibitors, acs.org Receptor modulators researchgate.net |

| Modification of the 3-position substituent (e.g., carbaldehyde) | Can act as a key interaction point (e.g., hydrogen bond acceptor). Derivatization allows for probing of binding pockets. | Enzyme inhibitors, acs.org Receptor antagonists nih.gov |

| Introduction of fluorine atoms | Can enhance binding affinity through specific interactions, block metabolic pathways, and improve pharmacokinetic properties. | Various drug targets |

Development of Fluorescent Probes and Chemical Sensors Utilizing Benzothiophene-Carbaldehyde Moieties

The conjugated π-system of the benzothiophene ring imparts it with inherent fluorescent properties, making it an attractive core for the development of fluorescent probes and chemical sensors. ktu.edu The carbaldehyde group offers a reactive handle for the synthesis of sensor molecules that can detect specific analytes through changes in their fluorescence emission.

Benzothiophene-based fluorescent probes have been designed for the detection of various analytes, including biologically important molecules and environmental toxins. For example, benzothiophene boronic acid derivatives have been shown to act as dual-wavelength fluorescent sensors for sugars under physiological pH conditions. nih.gov The binding of sugars to the boronic acid moiety leads to a noticeable shift in the emission wavelength, allowing for their detection. nih.gov

Furthermore, benzothiophene-based semi-bis-chalcones, synthesized from benzothiophene carbaldehydes, have been developed as photo-luminescent chemosensors for the real-time detection of hydrazine (B178648), a highly toxic chemical. rsc.orgrsc.org The sensing mechanism in such probes often involves a reaction between the analyte and the sensor molecule, leading to a change in the intramolecular charge transfer (ICT) characteristics and a corresponding change in the fluorescence signal.

The 4-fluoro substituent in this compound can further modulate the photophysical properties of the resulting probes, potentially leading to enhanced quantum yields, altered emission wavelengths, and improved photostability. The electron-withdrawing nature of the fluorine atom can influence the energy levels of the frontier molecular orbitals, which in turn affects the absorption and emission properties of the molecule.

Applications in Materials Science (e.g., optoelectronic properties of conjugated derivatives)

Derivatives of benzothiophene are of significant interest in materials science, particularly in the field of organic electronics, due to their excellent charge transport properties and stability. acs.orgresearchgate.net The fused ring system of benzothiophene provides a rigid and planar core that facilitates π-π stacking in the solid state, which is crucial for efficient charge transport.

A prominent example is rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) and its derivatives, which are among the highest-performing organic semiconductors for organic field-effect transistors (OFETs). acs.orgresearchgate.net The introduction of substituents onto the BTBT core allows for the tuning of its electronic properties and solubility, enabling solution-based processing of organic electronic devices.

Starting from this compound, it is conceivable to synthesize extended conjugated systems by, for example, Knoevenagel condensation or Wittig reactions at the aldehyde position. These reactions can be used to introduce vinylene or other conjugated linkers, which can then be polymerized to form conjugated polymers. Such polymers could find applications in:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As either the electron donor or electron acceptor material in the active layer of a solar cell.

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

The fluorine atom at the 4-position can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is a key parameter in designing efficient organic electronic devices. rsc.org Furthermore, fluorination can enhance the stability and modify the packing of the molecules in the solid state, which can have a profound impact on their charge transport properties.

Conceptual Framework for Bioconjugation and Prodrug Strategies (excluding specific clinical data)

The unique chemical features of this compound make it a promising scaffold for the conceptual design of bioconjugates and prodrugs.

Bioconjugation Strategies: The aldehyde group at the 3-position is a bioorthogonal handle that can be used for the site-specific modification of biomolecules. nih.gov Aldehydes can react with a variety of nucleophiles under mild, aqueous conditions to form stable linkages. wikipedia.org Key bioconjugation reactions involving aldehydes include:

Oxime and Hydrazone Formation: Aldehydes react with aminooxy and hydrazide-functionalized molecules to form stable oxime and hydrazone linkages, respectively. nih.govnih.gov This is a widely used strategy for labeling proteins, carbohydrates, and other biomolecules with probes or drugs. nih.govlibretexts.org

Reductive Amination: The reaction of an aldehyde with a primary amine forms an unstable imine (Schiff base), which can be subsequently reduced to a stable secondary amine linkage. acs.org This allows for the conjugation of amine-containing molecules, such as peptides and proteins. acs.org

Pictet-Spengler Ligation: This reaction involves the condensation of an aldehyde with a tryptamine-like moiety to form a stable carbon-carbon bond, leading to the formation of a tetrahydro-β-carboline ring system. nih.gov

These strategies could be employed to attach this compound-derived moieties to biological macromolecules for applications in chemical biology and diagnostics.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. The this compound scaffold can be incorporated into prodrug designs in several ways:

Masking Active Functional Groups: If the aldehyde or a derivative thereof is part of an active pharmacophore, it could be temporarily masked with a promoiety that is cleaved enzymatically or chemically in vivo to release the active drug.

Improving Physicochemical Properties: The benzothiophene scaffold can be attached as a promoiety to a drug to improve its properties, such as lipophilicity and membrane permeability. The fluorine atom can be strategically placed to enhance metabolic stability. mdpi.com Fluorinated aromatic rings have been shown to strengthen intracellular protein interactions, which could improve the efficacy of a drug. nih.gov

Targeted Delivery: The scaffold could be linked to a targeting moiety that directs the prodrug to a specific tissue or cell type, where it is then activated.

The design of prodrugs based on this scaffold would aim to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a parent drug, thereby enhancing its therapeutic index.

Future Directions and Emerging Research Avenues for 4 Fluoro 1 Benzothiophene 3 Carbaldehyde Chemistry

Sustainable and Green Chemistry Approaches in Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. jddhs.comuniroma1.it Future synthetic strategies for 4-Fluoro-1-benzothiophene-3-carbaldehyde (B6191030) and its derivatives will focus on sustainability, moving away from traditional methods that often rely on hazardous reagents and large volumes of volatile organic solvents. sruc.ac.ukbeilstein-journals.org

Key green chemistry approaches include:

Alternative Solvents: Replacing conventional solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Solvent-free reactions are also a major goal. jddhs.com

Catalysis: The development and use of highly efficient and recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, can reduce waste and energy consumption. jddhs.com Metal-free synthesis pathways are also being explored to create benzothiophenes. manchester.ac.uk For instance, iodine-catalyzed cascade reactions under solvent-free conditions represent an economical and green approach to benzothiophene (B83047) synthesis. organic-chemistry.org

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis and continuous flow processing can significantly shorten reaction times, increase yields, and reduce energy usage compared to conventional heating methods. jddhs.combeilstein-journals.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing the generation of byproducts. beilstein-journals.org

These methodologies aim to make the synthesis of benzothiophene derivatives not only more environmentally friendly but also more cost-effective and efficient. sruc.ac.uk

| Green Chemistry Principle | Application in Benzothiophene Synthesis | Potential Benefit |

| Waste Prevention | Designing syntheses to minimize byproducts. | Reduced environmental impact and disposal costs. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Increased resource efficiency. |

| Safer Solvents & Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. jddhs.com | Reduced toxicity and pollution. |

| Energy Efficiency | Employing microwave or flow chemistry techniques. beilstein-journals.org | Faster reactions and lower energy consumption. |

| Catalysis | Using recyclable heterogeneous catalysts or biocatalysts. jddhs.com | Minimized waste and improved reaction selectivity. |

High-Throughput Screening of this compound Derivative Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds against biological targets. mdpi.com The creation of diverse chemical libraries based on the this compound scaffold is a critical future step. The aldehyde functional group serves as a versatile chemical handle for generating a wide array of derivatives through reactions like reductive amination, Wittig reactions, and condensations.

Future research will involve:

Combinatorial Chemistry: Synthesizing large, diverse libraries of this compound derivatives. amanote.com

Automated Screening: Utilizing robotic systems to screen these libraries against a multitude of biological targets, such as enzymes, receptors, and ion channels, to identify "hits". nih.govbiologists.com

Phenotypic Screening: Employing cell-based or whole-organism (e.g., zebrafish) screening to assess the effects of derivatives on cellular functions or disease models, providing insights into their therapeutic potential in a more complex biological context. biologists.com

This approach accelerates the identification of lead compounds for various diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.govnih.gov For example, a multiplexed HTS assay has been developed to simultaneously monitor the inhibition of multiple drug-metabolizing enzymes, a technique that could be applied to benzothiophene libraries. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design

Key applications of AI/ML in this context include:

Predictive Modeling: Developing algorithms to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of new, unsynthesized derivatives. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Using generative AI models to design novel molecular structures based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a particular protein target. nih.gov

Synthesis Planning: Employing AI to devise the most efficient and sustainable synthetic routes for target molecules, a key component of computer-assisted synthesis planning (CASP). acs.org

By leveraging AI, researchers can navigate the vast chemical space of possible derivatives more effectively, reducing the time and cost associated with traditional trial-and-error approaches in drug discovery and material science. mdpi.commdpi.com

| AI/ML Application | Description | Impact on Research |

| Predictive Toxicology | Algorithms trained on existing data predict the potential toxicity of novel compounds. | Early deselection of unsafe candidates, reducing late-stage failures. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Prioritizes synthesis of compounds with the highest predicted potency. |

| Generative Models | AI creates new molecular structures with desired properties from scratch. nih.gov | Accelerates the design of innovative drugs and materials. |

| Retrosynthesis Planning | AI suggests optimal synthetic pathways for a target molecule. acs.org | Improves the efficiency and sustainability of chemical synthesis. |

Exploration of Photoactive and Redox Properties for Advanced Applications

The conjugated π-system of the benzothiophene core suggests that its derivatives may possess interesting photoactive and redox properties. mdpi.com The introduction of a fluorine atom and a carbaldehyde group can further modulate these electronic characteristics. Future research will delve into exploiting these properties for advanced applications beyond traditional pharmacology.

Potential areas of exploration include:

Organic Electronics: Investigating derivatives for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), where benzothiophene-based materials have already shown promise. cityu.edu.hkrsc.orgresearchgate.net The oxidation of the sulfur atom in the benzothiophene ring is a known strategy to modulate electronic structure and enhance fluorescence. mdpi.com

Photopharmacology: Designing molecules that can be activated or deactivated by light, allowing for precise spatiotemporal control of their biological activity.

Chemosensors: Developing derivatives that exhibit changes in their fluorescence or electrochemical properties upon binding to specific analytes, such as metal ions or biologically important molecules like hydrazine (B178648). rsc.org The substituent on the benzothiophene ring can significantly influence the photochromic properties. researchgate.net

This research avenue could position this compound as a foundational structure for the next generation of smart materials and targeted therapeutic agents.

Multidisciplinary Research Collaborations for Translational Discoveries

Translating a promising chemical compound from the laboratory to a real-world application is a complex process that necessitates collaboration across multiple scientific disciplines. The future development of this compound chemistry will heavily rely on such synergistic partnerships.

Essential collaborations will involve:

Chemists and Biologists: Synthetic chemists will design and create novel derivatives, while biologists and pharmacologists will evaluate their efficacy and mechanism of action in cellular and animal models. nih.gov

Computational and Experimental Scientists: AI/ML experts will generate predictive models and design novel structures, which will then be synthesized and tested by experimental chemists, creating a rapid and iterative design-make-test-analyze cycle. mdpi.com

Materials Scientists and Engineers: Chemists will develop new photoactive derivatives, which materials scientists and engineers will then fabricate into electronic devices or sensors to assess their performance. cityu.edu.hk

These multidisciplinary collaborations are crucial for bridging the gap between fundamental chemical research and the development of tangible products, whether they be new medicines or advanced materials, thereby maximizing the societal impact of scientific discoveries. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Fluoro-1-benzothiophene-3-carbaldehyde?

The synthesis typically involves fluorination and aldehyde functionalization on a benzothiophene scaffold. Key routes include:

- Electrophilic Aromatic Substitution (EAS): Fluorination at the 4-position using fluorinating agents like Selectfluor™ or DAST, followed by formylation via Vilsmeier-Haack or Duff reactions .

- Transition Metal Catalysis: Palladium-catalyzed cross-coupling to introduce the aldehyde group (e.g., Suzuki-Miyaura with formyl boronic esters) .

- Oxidation Strategies: Controlled oxidation of a methyl or hydroxymethyl precursor (e.g., using MnO₂ or TEMPO/oxone) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR Spectroscopy: and NMR to confirm substitution patterns and fluorine integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography: For unambiguous structural confirmation, particularly if crystallizable derivatives (e.g., Schiff bases) are synthesized .

Q. What precautions are necessary for handling fluorinated aromatic aldehydes like this compound?

- Toxicity: Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of aldehydes and fluorinated compounds.

- Stability: Store under inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group .

- Waste Disposal: Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- DFT Calculations: Predict reactivity of fluorinated benzothiophene intermediates and transition states in EAS or cross-coupling reactions .

- Solvent Screening: Use COSMO-RS models to select solvents that enhance reaction yields or regioselectivity .

Q. What strategies address contradictory biological activity data in studies involving this compound?

- Dose-Response Analysis: Validate activity across multiple concentrations to identify non-linear effects.

- Metabolite Profiling: Use LC-MS to detect degradation products or active metabolites that may skew results .

- Target Validation: Employ CRISPR knockouts or isoform-specific inhibitors to confirm enzyme targets (e.g., kinases or oxidoreductases) .

Q. How does the electron-deficient nature of this compound influence its applications in materials science?

- Organic Electronics: The fluorine atom and aldehyde group enhance electron mobility, making it suitable for organic semiconductors or photovoltaic layers .

- Coordination Chemistry: The aldehyde can act as a ligand for metal-organic frameworks (MOFs) with tunable electronic properties .

Q. What experimental designs are recommended for studying its role in enzyme inhibition?

- Kinetic Assays: Measure values using fluorogenic substrates and real-time fluorescence monitoring.

- Docking Simulations: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics for inhibitor-enzyme interactions .

Q. How can researchers resolve challenges in regioselective functionalization of the benzothiophene core?

- Directing Groups: Introduce temporary groups (e.g., boronic esters) to steer fluorination or formylation to specific positions .

- Protection-Deprotection: Use silyl or acetyl protecting groups to block competing reactive sites during synthesis .

Methodological Resources

Q. What purification techniques are optimal for isolating this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.